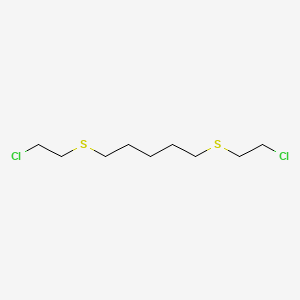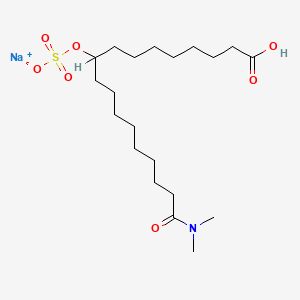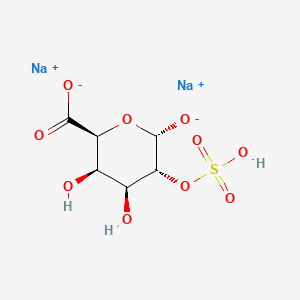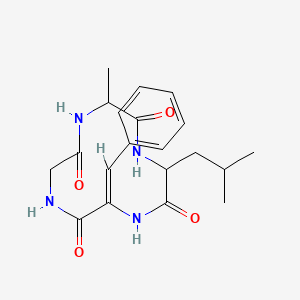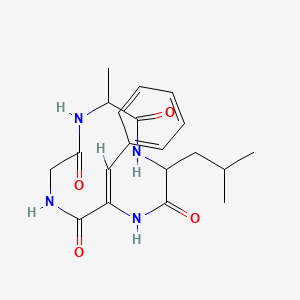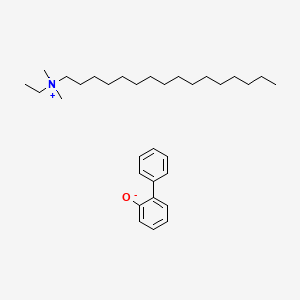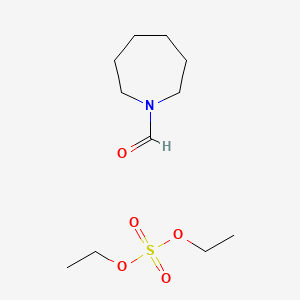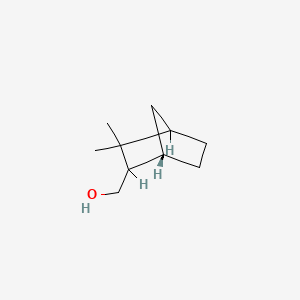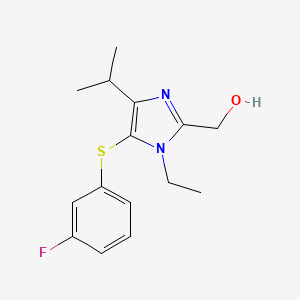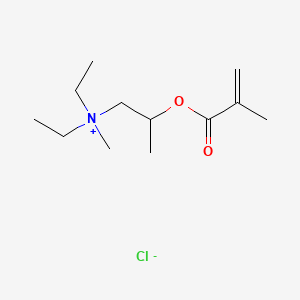
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C12H24ClNO2. It is known for its diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride typically involves the reaction of diethylmethylamine with 2-methyl-1-oxoallyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction mixture is subjected to purification steps such as distillation, crystallization, and filtration to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions to form new quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different quaternary ammonium salts and amines .
Aplicaciones Científicas De Investigación
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound serves as an antimicrobial agent in various biological studies.
Medicine: It is explored for its potential use in drug delivery systems and as a disinfectant.
Mecanismo De Acción
The mechanism of action of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride involves its interaction with cellular membranes, leading to disruption of membrane integrity and subsequent cell lysis. This is particularly effective against microbial cells, making it a potent antimicrobial agent. The compound targets specific molecular pathways involved in cell membrane synthesis and maintenance .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
Uniqueness
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride stands out due to its unique combination of diethylmethylamine and 2-methyl-1-oxoallyl groups, which confer specific chemical and biological properties. Its effectiveness as an antimicrobial agent and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
71085-11-5 |
|---|---|
Fórmula molecular |
C12H24ClNO2 |
Peso molecular |
249.78 g/mol |
Nombre IUPAC |
diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C12H24NO2.ClH/c1-7-13(6,8-2)9-11(5)15-12(14)10(3)4;/h11H,3,7-9H2,1-2,4-6H3;1H/q+1;/p-1 |
Clave InChI |
HKPRSSWULXYHGA-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CC(C)OC(=O)C(=C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



